2alpha-Hydroxytirotundin
Description
2α-Hydroxytirotundin is a sesquiterpene lactone isolated from Tithonia diversifolia, a plant species traditionally used in folk medicine. Its molecular formula is C₁₉H₂₈O₆, with a molecular weight of 368.40 g/mol . Structurally, it features a tricyclic framework with a methylidene group, a hydroxyl group at the C-2α position, and an acetylated ester moiety (OC(=O)C(C)C) at C-11. This compound is primarily utilized in phytochemical research to study sesquiterpene biosynthesis and bioactivity .
Properties
Molecular Formula |
C19H28O7 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(1R,2S,4R,8S,9R,11R,13R)-1,13-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)8-14(20)19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14+,15-,18-,19+/m0/s1 |
InChI Key |
UFLGQPOBCWRADC-UJALFQOCSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@]3(C[C@H]([C@@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(CC3(CC(C1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Synonyms |
2-hydroxytirotundin 2alpha-hydroxytirotundin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2α-Hydroxytirotundin become apparent when compared to related sesquiterpene lactones from Tithonia diversifolia. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison of 2α-Hydroxytirotundin and Analogues
Key Findings:
Functional Group Variations: 2α-Hydroxytirotundin is distinguished by its C-2α hydroxyl and C-11 acetyl ester groups, which are absent in the simpler 1,9-dihydroxy analogue. 3-O-Methyltirotundin replaces the hydroxyl group at C-3 with a methoxy group, reducing polarity compared to hydroxylated analogues. This modification could alter receptor-binding interactions in pharmacological studies .
Molecular Weight and Complexity: The acetylated derivatives (2α-Hydroxytirotundin and 3-O-Methyltirotundin) exhibit higher molecular weights (>360 g/mol) compared to the non-acetylated 1,9-dihydroxy compound (282.33 g/mol). This difference may correlate with divergent solubility profiles and extraction efficiencies .
Biosynthetic Relationships :
- The presence of acetyl esters in 2α-Hydroxytirotundin and 3-O-Methyltirotundin suggests shared biosynthetic pathways involving acetylation steps, whereas the 1,9-dihydroxy compound represents an earlier or alternative branch in sesquiterpene lactone formation .
Research Implications:
While all three compounds derive from T. diversifolia, their structural disparities highlight the chemical diversity within sesquiterpene lactones. Further studies are needed to elucidate how these variations impact biological activities, such as anti-inflammatory or cytotoxic effects. Current data emphasize the importance of acetyl and methoxy groups in modulating physicochemical properties, which may guide drug design or agricultural applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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